

Two-Photon Uncaging: A Technical Guide to Precisely Triggering Biological Processes

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Compound of Interest

Compound Name: MDNI-caged-L-glutamate

CAS No.: 864085-92-7

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Concepts of Two-Photon Uncaging

Two-photon uncaging is a sophisticated photostimulation technique that allows for the precise, three-dimensionally localized release of biologically active molecules from inert "caged" precursors. This method utilizes the principle of two-photon absorption, a nonlinear optical process where a molecule simultaneously absorbs two lower-energy photons to reach an excited state that would typically require a single photon of higher energy (and shorter wavelength).[1][2] This fundamental difference from one-photon excitation provides significant advantages, particularly in complex biological environments like brain tissue.[3][4]

The probability of two-photon absorption is proportional to the square of the light intensity, meaning that excitation is tightly confined to the focal volume of a high-powered, pulsed infrared laser.[5][6] This inherent localization minimizes out-of-focus uncaging, reduces phototoxicity, and allows for deeper tissue penetration compared to conventional ultraviolet (UV) light-based one-photon uncaging.[4] Consequently, two-photon uncaging has become an indispensable tool in neuroscience for activating neurotransmitter receptors on individual

dendritic spines and for dissecting the intricacies of neural circuits with high spatiotemporal resolution.[7][8]

The efficacy of a caged compound in a two-photon uncaging experiment is determined by its two-photon uncaging action cross-section ($\delta\sigma$), which is the product of its two-photon absorption cross-section ($\delta\alpha$) and its quantum yield of photolysis (Φ_u).[4] A higher action cross-section indicates a more efficient release of the active molecule upon two-photon excitation.[4]

Quantitative Data for Common Caged Compounds

The selection of a caged compound is critical for the success of a two-photon uncaging experiment. The following tables summarize key quantitative data for several commonly used caged neurotransmitters.



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Experimental Protocols

Two-Photon Uncaging of Glutamate on Dendritic Spines in Brain Slices

This protocol describes a typical experiment to elicit and record uncaging-evoked excitatory postsynaptic currents (uEPSCs) from a single dendritic spine.

Materials:

- Artificial Cerebrospinal Fluid (ACSF): 127 mM NaCl, 25 mM NaHCO₃, 1.2 mM NaH₂PO₄, 2.5 mM KCl, 25 mM D-glucose. For plasticity experiments, use 0 mM Mg²⁺ and 2 mM Ca²⁺. Aerate with 95% O₂ / 5% CO₂.[\[9\]](#)
- Caged Glutamate: MNI-glutamate (2.5 - 10 mM) or CDNI-glutamate (3.5 - 7 mM).[\[9\]](#)
- Tetrodotoxin (TTX): 1 μM to block spontaneous action potentials.[\[9\]](#)
- Internal Solution for Patch Pipette: Containing a fluorescent dye (e.g., 0.2 mM Alexa Fluor 488 or 594) to visualize the neuron.[\[9\]](#)
- Brain Slices: 350 μm thick coronal or sagittal slices from the brain region of interest.[\[9\]](#)

Equipment:

- Two-photon microscope with a pulsed infrared laser (e.g., Ti:sapphire) tunable to ~720 nm.
- Water-immersion objective with high numerical aperture.
- Patch-clamp amplifier and data acquisition system.
- Perfusion system for ACSF.

Procedure:

- Slice Preparation and Recovery: Prepare brain slices and allow them to recover in oxygenated ACSF for at least one hour.[\[9\]](#)

- Whole-Cell Patch-Clamp: Transfer a slice to the recording chamber and obtain a whole-cell patch-clamp recording from a target neuron. Hold the neuron at -65 mV to record uEPSCs. [9]
- Visualization: Fill the neuron with the fluorescent dye via the patch pipette and visualize its morphology using two-photon imaging.
- Locate a Dendritic Spine: Identify a dendrite and a single spine for stimulation.[9]
- Position the Uncaging Beam: Park the uncaging laser beam approximately 0.5 μm from the head of the selected spine. Avoid focusing directly on the spine to minimize photodamage.[9]
- Set Uncaging Parameters:
 - Laser Power: Start with a low power (e.g., 10 mW at the objective) and gradually increase as needed. The optimal power will depend on the depth of the spine in the tissue.[9]
 - Pulse Duration: Use short pulses, typically between 0.5 and 2 ms.[9]
- Induce and Record uEPSCs: Deliver a single laser pulse to uncage glutamate and simultaneously record the evoked current.[9]
- Optimization: Adjust the laser power and pulse duration to elicit uEPSCs with kinetics that resemble spontaneous miniature excitatory postsynaptic currents (mEPSCs).

Combined Two-Photon Uncaging and Calcium Imaging

This protocol allows for the simultaneous stimulation of a spine with uncaged glutamate and the imaging of subsequent calcium transients.

Modifications to the previous protocol:

- Internal Solution: Include a calcium indicator (e.g., Fluo-4 or GCaMP) in the patch pipette solution.
- Laser Setup: A common approach is to use two synchronized pulsed lasers: one for uncaging (e.g., at 720 nm for MNI-glutamate) and another for calcium imaging (e.g., at 800-

850 nm for Fluo-4).[13] Alternatively, a single laser can be rapidly tuned between the uncaging and imaging wavelengths.

- Data Acquisition: The imaging and electrophysiology data must be synchronized to correlate the glutamate uncaging event with the resulting electrical and calcium signals.[13]

Visualizations of Key Concepts and Pathways

Principle of Two-Photon Excitation



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Caption: One-photon vs. two-photon excitation principle.

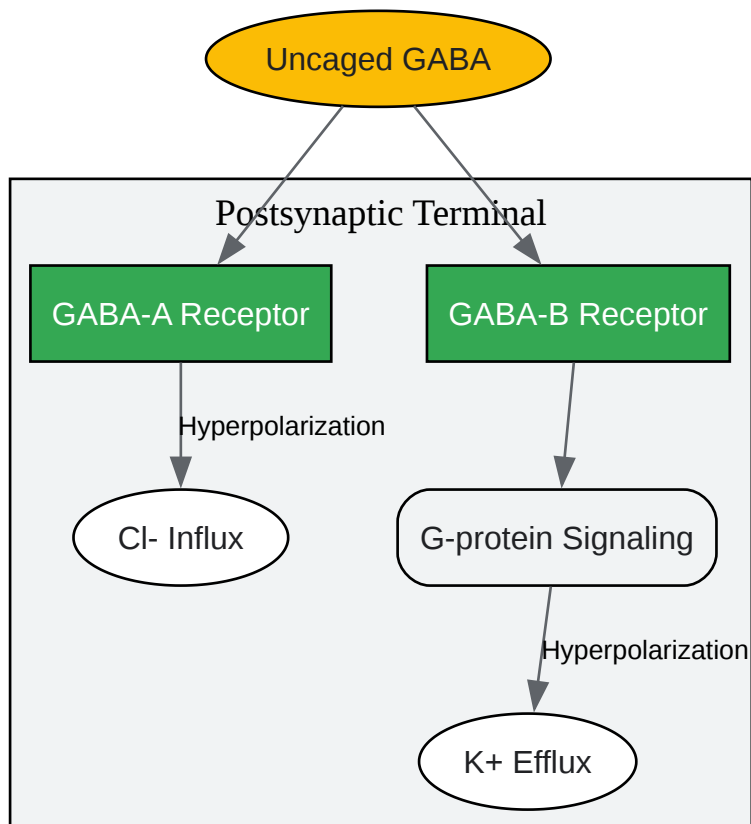
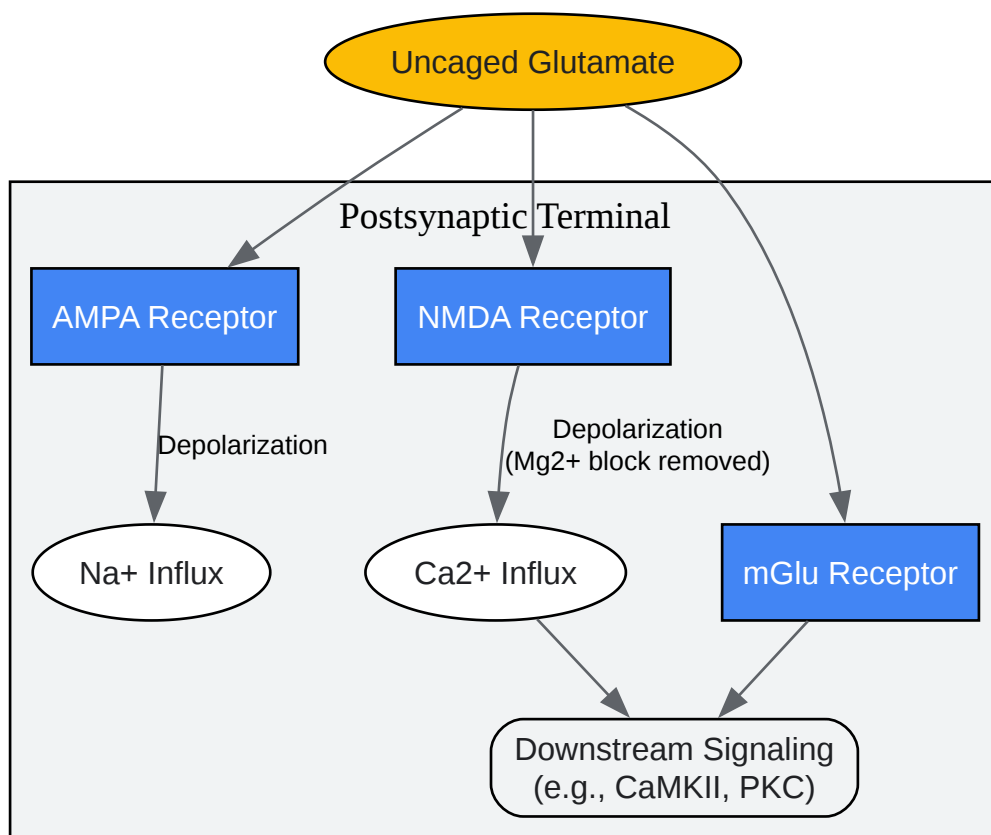
Experimental Workflow for Two-Photon Uncaging



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References

- [1. higleylab.org \[higleylab.org\]](http://higleylab.org)
- [2. Two-Photon Uncaging of Glutamate - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [3. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [4. OPG \[opg.optica.org\]](http://opg.optica.org)
- [5. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [6. Frontiers | Two-Photon Uncaging of Glutamate \[frontiersin.org\]](https://www.frontiersin.org)
- [7. Two-photon uncaging | Neuronhálózat és Dendritikus Aktivitás Kutatócsoport | Institute of Experimental Medicine \[koki.hun-ren.hu\]](https://www.koki.hun-ren.hu)
- [8. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [9. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [10. Optically Selective Two-photon Uncaging of Glutamate at 900 nm - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [11. Wavelength-Selective One- and Two-Photon Uncaging of GABA - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [12. fulltext.calis.edu.cn \[fulltext.calis.edu.cn\]](http://fulltext.calis.edu.cn)
- [13. frontiersin.org \[frontiersin.org\]](https://www.frontiersin.org)
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